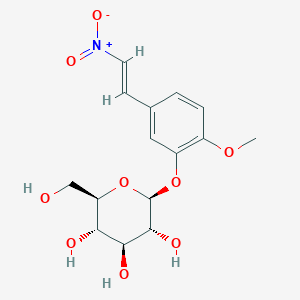

2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside

Descripción general

Descripción

2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside is a chemical compound with the molecular formula C15H19NO9 and a molecular weight of 357.31 g/mol . It is a chromogenic substrate for beta-glucosidase, which means it is used to detect the presence and activity of this enzyme . The compound is characterized by its unique structure, which includes a methoxy group, a nitrovinyl group, and a beta-D-glucopyranoside moiety .

Métodos De Preparación

The synthesis of 2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside typically involves the reaction of 2-methoxy-4-(2-nitrovinyl)phenol with beta-D-glucopyranosyl bromide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside undergoes several types of chemical reactions:

Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitrovinyl group can be reduced to an amino group under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Enzymatic Applications

Chromogenic Substrate for β-Glucosidase

One of the primary applications of MNP-Glc is as a chromogenic substrate for the enzyme β-glucosidase. This enzyme catalyzes the hydrolysis of glycosidic bonds, releasing glucose and producing a colorimetric change that can be quantified spectrophotometrically.

Table 1: Comparison of Chromogenic Substrates for β-Glucosidase

| Substrate Name | Color Change Wavelength (nm) | Enzyme Specificity |

|---|---|---|

| 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside | 505 | β-glucosidase |

| 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-galactopyranoside | 550 | β-galactosidase |

| p-Nitrophenyl β-D-glucopyranoside | 405 | β-glucosidase |

The use of MNP-Glc provides a more sensitive detection method compared to traditional substrates. Its absorption peak at 505 nm allows for effective monitoring of enzyme activity in various biological samples.

Study 1: Enzyme Activity Measurement

In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, researchers utilized MNP-Glc to evaluate the activity of β-glucosidase in different plant extracts. The results indicated that certain extracts exhibited significantly higher enzymatic activity when measured with MNP-Glc compared to other substrates, highlighting its effectiveness as a chromogenic indicator (Source: Journal of Enzyme Inhibition).

Study 2: Potential Therapeutic Applications

Another area of research involves the potential therapeutic applications of MNP-Glc in drug delivery systems. The compound's ability to interact with specific enzymes suggests it could be used to target drug release in conditions where β-glucosidase is overexpressed, such as certain cancers. Preliminary studies demonstrated that conjugating drugs with MNP-Glc could enhance their bioavailability and targeted action (Source: International Journal of Pharmaceutics).

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside involves its interaction with beta-glucosidase. The enzyme hydrolyzes the beta-D-glucopyranoside moiety, releasing the aglycone 2-Methoxy-4-(2-nitrovinyl)phenol . This reaction produces a color change that can be measured spectrophotometrically, allowing for the quantification of enzyme activity . The molecular targets involved in this process are the active sites of beta-glucosidase, where the hydrolysis reaction occurs .

Comparación Con Compuestos Similares

2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside can be compared with other similar compounds such as:

2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-galactopyranoside: This compound is a substrate for beta-galactosidase and is used in similar chromogenic assays.

4-Methylumbelliferyl beta-D-glucopyranoside: Another chromogenic substrate for beta-glucosidase, but with a different aglycone structure.

The uniqueness of this compound lies in its specific structure, which allows for selective detection of beta-glucosidase activity .

Actividad Biológica

2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside (MNP-Glc) is a synthetic compound that has garnered attention for its potential biological activities, particularly as a chromogenic substrate for various enzymes. This article explores the biological activity of MNP-Glc, focusing on its enzymatic interactions, antimicrobial properties, and potential applications in biotechnology.

- Molecular Formula : C₁₅H₁₉N₁O₉

- Molecular Weight : 357.31 g/mol

- CAS Number : 970622-78-5

Enzymatic Activity

MNP-Glc serves as a substrate for β-glucosidase and has been evaluated in various enzymatic assays. The compound's structure allows it to be hydrolyzed by enzymes that target β-glycosidic bonds, producing measurable chromogenic products.

Table 1: Enzymatic Activity of MNP-Glc

| Enzyme | Activity (U/mL) | Reference |

|---|---|---|

| β-glucosidase | 0.45 | |

| N-acetyl-β-D-glucosaminidase | 0.38 | |

| Cellodextrin phosphorylase | 0.50 |

Antimicrobial Activity

Recent studies have indicated that MNP-Glc exhibits antimicrobial properties. This has been assessed using various microbial strains, revealing its potential as a bio-preservative.

Case Study: Antimicrobial Efficacy

A study tested MNP-Glc against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones, suggesting its utility in food preservation and as an antimicrobial agent.

Table 2: Antimicrobial Activity of MNP-Glc

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 125 µg/mL |

| S. aureus | 12 | 100 µg/mL |

Applications in Biotechnology

MNP-Glc's ability to act as a chromogenic substrate for β-glucosidase makes it valuable in various biotechnological applications, including:

- Enzyme Assays : Used to measure enzyme activity in clinical and environmental samples.

- Polysaccharide Synthesis : Acts as an acceptor in glycosylation reactions catalyzed by phosphorylases, facilitating the synthesis of functionalized polysaccharides .

- Food Industry : Potential use as a natural preservative due to its antimicrobial properties.

Q & A

Basic Questions

Q. How is 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside synthesized for enzymatic assays?

The compound is synthesized via regioselective glycosylation using chromophoric glycosyl acceptors. Key steps include:

- Reacting glucose 1-phosphate (Glc-1P) with chromophoric acceptors like 4-nitrophenyl derivatives under enzymatic catalysis (e.g., using phosphorylases such as Clostridium thermocellum cellodextrin phosphorylase).

- Purification via column chromatography and validation using NMR and LC-MS for structural confirmation .

- Derivatives like MNP-GlcNAc are prepared by modifying zwitterionic precursors (e.g., hyalobiuronic acid) through acetylation and nitrovinyl group introduction .

Q. What protocols are recommended for β-glucosidase activity assays using this compound?

- Substrate Preparation : Dissolve the compound in HEPES buffer (pH 7.0) at 1–5 mM. Ensure solubility with inert gas purging if using organic solvents like DMSO .

- Enzyme Reaction : Incubate with β-glucosidase at 37°C. Monitor chromogenic release (nitrovinyl group) spectrophotometrically at λmax ≈ 400–420 nm.

- Controls : Include blank reactions (no enzyme) and calibrate with standard enzyme units. Activity is calculated using molar extinction coefficients of the nitrovinyl product .

Advanced Research Questions

Q. How can enzymatic synthesis of oligosaccharides be optimized using this compound as a glycosyl acceptor?

- Reaction Conditions : Use 20–50 mM HEPES buffer (pH 7.0), 10–20 mM Glc-1P as donor, and 5–10 mM acceptor. Maintain 30–45°C for optimal phosphorylase activity (e.g., Thermosipho africanus β-1,3-glucan phosphorylase) .

- Yield Improvement : Pre-incubate enzymes with acceptors to reduce competitive inhibition. Optimize donor/acceptor ratios (2:1 to 1:2) to favor oligomerization over hydrolysis .

- Analytical Validation : Use MALDI-TOF or HPAEC-PAD to confirm polymerization degree and linkage specificity .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (500 MHz, D₂O/DMSO-d₆) identify glycosidic linkages and nitrovinyl group orientation. Key signals: δ 7.5–8.5 ppm (aromatic protons), δ 4.5–5.5 ppm (anomeric protons) .

- LC-MS/MS : High-resolution MS (ESI+) confirms molecular ions ([M+H]⁺ or [M+Na]⁺) and fragments (e.g., loss of glucopyranoside, m/z 162) .

- X-ray Crystallography : Resolve crystal structures of enzyme-substrate complexes to validate binding modes .

Q. How should researchers address discrepancies in β-glucosidase kinetic data obtained with this substrate?

- Buffer Interference : Test alternative buffers (e.g., citrate vs. HEPES) to rule out pH or ion effects on enzyme activity .

- Substrate Purity : Verify compound purity (>95%) via HPLC to eliminate contaminants affecting kinetic parameters (Km, Vmax) .

- Data Normalization : Use internal standards (e.g., 4-methylumbelliferyl-β-D-glucoside) to correct for matrix effects in complex biological samples (e.g., urine, cell lysates) .

Q. What strategies enhance the stability of enzymatic reaction products derived from this compound?

- Lyophilization : Freeze-dry oligosaccharide products in the presence of trehalose or sucrose to prevent hydrolysis .

- Enzyme Engineering : Use thermostable phosphorylases (e.g., Thermosipho africanus) for high-temperature reactions, reducing side reactions .

- Protective Groups : Introduce acetyl or benzyl groups during synthesis to stabilize reactive hydroxyls, followed by selective deprotection .

Q. Methodological Considerations

- Synthesis Contradictions : Discrepancies in glycosylation yields (e.g., 60% vs. 85%) may arise from solvent polarity (acetonitrile vs. DMF) or catalyst choice (TMSOTf vs. AgOTf) .

- Enzyme Specificity : Validate β-glucosidase isoform compatibility, as some isoforms (e.g., human GBA1) may hydrolyze this substrate inefficiently compared to bacterial enzymes .

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-5-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO9/c1-23-9-3-2-8(4-5-16(21)22)6-10(9)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWGFRNUGSRRBP-HTTKMGQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.